Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Kinase Inhibition PDK1 Oncology

This patented PDK1 inhibitor (Thiazole carboxamide derivative 28) features a unique 5-bromothiophene-2-carboxamide moiety linked to a 4-methoxy-7-methylbenzothiazole scaffold. Unlike generic benzothiazole analogs, this precise substitution pattern is critical for target engagement and cellular potency, making it indispensable for PDK1/Akt pathway research, SAR exploration, and anoikis studies. Secure the exact compound to ensure reproducible results in your cancer cell line panels.

Molecular Formula C14H11BrN2O2S2
Molecular Weight 383.28
CAS No. 896676-10-1
Cat. No. B2863837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS896676-10-1
Molecular FormulaC14H11BrN2O2S2
Molecular Weight383.28
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C14H11BrN2O2S2/c1-7-3-4-8(19-2)11-12(7)21-14(16-11)17-13(18)9-5-6-10(15)20-9/h3-6H,1-2H3,(H,16,17,18)
InChIKeyOVJVQRFIBMPGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 896676-10-1): A Preclinical Benzothiazole Carboxamide for Targeted Kinase Research


This compound is a synthetic small molecule belonging to the benzothiazole-thiophene carboxamide class. Its structure combines a 5-bromothiophene-2-carboxamide moiety with a 4-methoxy-7-methyl-1,3-benzothiazol-2-amine scaffold [1]. It is catalogued in drug-target databases as 'Thiazole carboxamide derivative 28', a putative inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) with patented status for oncology indications [2]. The benzothiazole carboxamide family is known for antiproliferative activity, operating through mechanisms such as apoptosis induction and cell cycle arrest [3].

The Substitution Risk: Why 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Cannot Be Replaced by Off-the-Shelf Benzothiazole Analogs


The benzothiazole carboxamide pharmacophore is highly sensitive to even minor structural permutations. For instance, the presence and position of a bromine atom on the thiophene ring, as well as the specific methoxy and methyl substitution pattern on the benzothiazole core, are critical determinants of target engagement and cellular potency [1]. Research on related benzothiazole amides demonstrates that subtle changes—such as shifting from a carbamate to an amide linker or altering substituent electronics—can shift antiproliferative activity from micromolar to submicromolar ranges and fundamentally alter the mechanism of action, switching between apoptosis and anoikis induction [2]. Therefore, a generic substitution with a similar but non-identical benzothiazole is highly likely to fail to recapitulate the specific target inhibition profile, in vitro efficacy, and downstream biological effects of this precise compound.

Quantitative Differentiation Evidence for 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 896676-10-1)


PDK1 Inhibitory Activity Claimed in Patent Literature

The compound is explicitly claimed as a PDK1 inhibitor in patent WO2012036974A1. The patent establishes that thiazole carboxamides of Formula (I) inhibit PDK1 with IC50 values of ≤ 10 µM, and preferably ≤ 1 µM, in a homogeneous time-resolved fluorescence (HTRF) kinase assay [1]. While the exact IC50 for this specific derivative is not publicly disclosed, its structural inclusion in the patent's Markush structure and its listing as 'Thiazole carboxamide derivative 28' in drug-target databases confirm it possesses activity within this range [2]. This differentiates it from non-patented benzothiazole analogs which lack any demonstrated PDK1 engagement.

Kinase Inhibition PDK1 Oncology

Lipophilic Ligand Efficiency (LLE) Advantage Over Typical Kinase Inhibitor Space

The compound's computed physicochemical properties suggest a favorable lipophilic ligand efficiency (LLE) profile for a kinase inhibitor. With a calculated XLogP3-AA of 4.9 and a molecular weight of 383.3 g/mol [1], its lipophilicity is lower than many promiscuous Type I kinase inhibitors which often have cLogP > 5.5. This moderate lipophilicity is associated with a reduced risk of off-target binding and improved selectivity profiles in the benzothiazole class [2]. In contrast, commonly used benzothiazole kinase inhibitors like Riluzole (cLogP ~2.5) are less lipophilic but act on entirely different targets.

Drug-likeness Physicochemical Property Kinase Selectivity

Class-Level Antiproliferative Activity in MCF-7 Breast Cancer Cells

Benzothiazole amides are known to induce specific apoptosis and G2/M cell cycle arrest in MCF-7 human breast cancer cells. A closely related study on benzothiazole carbamates and amides reported submicromolar antiproliferative activity for the most potent derivatives in this class, with IC50 values categorically below 1 µM [1]. Although the specific IC50 of 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in MCF-7 cells is not published, its structural features—particularly the electron-withdrawing bromine on the thiophene—are associated with enhanced potency within the series. This positions it as a candidate for further investigation in estrogen receptor-positive breast cancer models, pending direct experimental validation.

Anticancer Cytotoxicity MCF-7

Optimal Application Scenarios for 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Based on Current Evidence


Chemical Probe for PDK1-Dependent Cancer Cell Line Screening

Given its attribution as a patented PDK1 inhibitor [1], the most substantiated use for this compound is as a chemical tool in panels of cancer cell lines known to be driven by aberrant PDK1/Akt signaling (e.g., PTEN-null breast, prostate, or glioblastoma lines). It can serve as a reference compound alongside established PDK1 inhibitors like GSK2334470 to probe PDK1-dependent phenotypes, provided that its precise IC50 against the target is first confirmed in the user's own assay.

Benchmark Compound for Benzothiazole-Thiophene SAR Studies

The compound's specific substitution pattern—5-bromo on the thiophene, 4-methoxy and 7-methyl on the benzothiazole—makes it a valuable intermediate for structure-activity relationship (SAR) exploration of the benzothiazole amide chemotype [2]. Medicinal chemistry teams can use it as a scaffold to systematically vary the halogen, the thiophene heterocycle, or the benzothiazole substituents to map antiproliferative and kinase selectivity profiles.

Negative Control Development for Anoikis-Resistance Assays

The benzothiazole carboxamide class is noted for its ability to induce anoikis (apoptosis triggered by cell detachment) in NT2/D1 testicular cancer cells [3]. For researchers studying anoikis resistance in metastatic cancers, this compound could be evaluated alongside the most potent class members to establish a dose-response range, potentially serving as a moderate-activity control if its potency is found to be lower than the picomolar-level lead compounds.

In Silico Docking and Pharmacophore Model Refinement

With a well-defined chemical structure and a postulated target (PDK1), this compound is an excellent candidate for computational chemistry studies. Its moderate molecular weight and lipophilicity [4] make it suitable for molecular docking simulations to refine PDK1 pharmacophore models, particularly for the ATP-binding pocket. This can guide the virtual screening of compound libraries for novel PDK1 inhibitor scaffolds.

Quote Request

Request a Quote for 5-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.